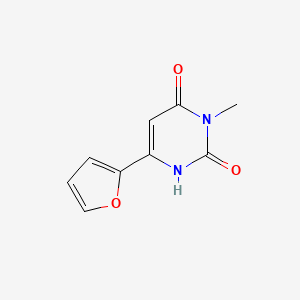

6-(Furan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Vue d'ensemble

Description

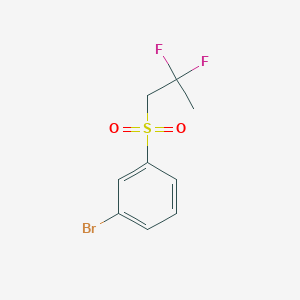

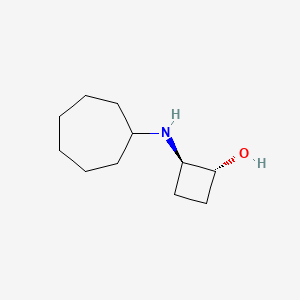

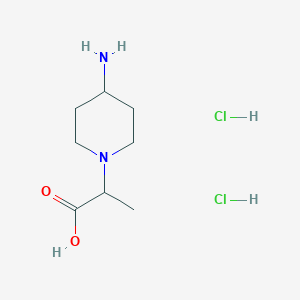

The compound “6-(Furan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene. The compound has a furan ring attached to it. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen .

Molecular Structure Analysis

The molecular structure of this compound would likely be planar due to the aromatic nature of the pyrimidine and furan rings. The presence of the dione (two carbonyl groups) could potentially create some interesting electronic effects .Chemical Reactions Analysis

Furan and pyrimidine rings are both reactive and can undergo a variety of chemical reactions. Furan can participate in electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . Pyrimidines can undergo reactions like alkylation, acylation, and halogenation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and functional groups. As an aromatic compound, it would likely be relatively stable and resistant to oxidation. The presence of the dione could make it a good hydrogen bond acceptor .Applications De Recherche Scientifique

Interferon Induction

One of the compounds in the series of 6-arylaminopyrimidine-2,4(1H,3H)-diones, specifically 3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-yl)aminobenzoic acid methyl ester, has been identified as an effective inducer of endogenous interferon. This finding emerged from a synthesis process and was followed by a patenting procedure, highlighting its potential medical application (Krutikov, Erkin, Tetz, & Klaptyuk, 2022).

Structural and Electronic Properties

A theoretical study on the structural and electronic properties of 1-(4-substituted-5-hydroxymethyl-tetrahydro-furan-2-ylmethyl)-5-methyl-1Hpyrimidine-2,4-dione molecules has been conducted. This research provided insights into their electronic properties and relative energies, comparing them with AZT molecules, which are significant in antiviral therapies (Essa & Jalbout, 2008).

Synthesis Pathways

The synthesis of functionalized 1H-pyrimidine-2-thiones from furan-2,3-dione has been explored, demonstrating the potential for creating derivatives with varied applications. This process involves the loss of carbon dioxide and water, yielding 1-methylenaminopyrimidine-2-thione derivatives (Akçamur et al., 1988).

Antibacterial and Antifungal Activities

A series of 5-substitued-3-(5-(4-(furan-2-yl)-6-methyl-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-thiadiazol-2-ylimino)indolin-2-one derivatives have been synthesized and screened for their antibacterial, antifungal, and anti-tubercular activities. This indicates the compound's potential in developing new antimicrobial agents (Akhaja & Raval, 2012).

Antiprotozoal Activity

Research into aza-analogues of furamidine, including 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine, has shown significant antiprotozoal activity. These compounds have been evaluated for their effectiveness against Trypanosoma and Plasmodium falciparum, demonstrating their potential in treating parasitic infections (Ismail et al., 2003).

Mécanisme D'action

Target of action

Many furan derivatives are known to interact with various enzymes and receptors in the body. The exact target would depend on the specific structure of the compound and could range from enzymes involved in metabolic processes to receptors involved in signal transduction .

Mode of action

The compound could interact with its target through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the furan ring and the pyrimidine dione could potentially allow for pi stacking interactions with aromatic amino acids in the target protein .

Biochemical pathways

Depending on the specific target of the compound, it could potentially affect a variety of biochemical pathways. For example, if the compound targets an enzyme involved in a metabolic pathway, it could affect the production of certain metabolites .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific chemical structure. Factors that could influence these properties include the compound’s size, charge, lipophilicity, and the presence of functional groups that could be metabolized by the body .

Result of action

The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more or less active in different pH environments, or its stability could be affected by high temperatures .

Orientations Futures

Propriétés

IUPAC Name |

6-(furan-2-yl)-3-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-8(12)5-6(10-9(11)13)7-3-2-4-14-7/h2-5H,1H3,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDKIDAMBODMFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(NC1=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propanoic acid](/img/structure/B1484188.png)

![4-[(1H-pyrazol-1-yl)methyl]oxan-4-ol](/img/structure/B1484209.png)